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Introduction: Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid
metabolism that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1] This
process involves the esterification of a fatty acyl-CoA to a diacylglycerol (DG) molecule.[2] In
mammals, two major isoforms of DGAT, DGAT1 and DGAT2, have been identified.[1] Although
they catalyze the same reaction, they share no sequence homology and possess distinct
biochemical and physiological functions.[3] DGAT1 is expressed ubiquitously, with high levels
in the small intestine, while DGAT2 is primarily found in the liver and adipose tissue.[2][3] The
role of DGAT enzymes in triglyceride metabolism makes them attractive therapeutic targets for
metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease
(NAFLD), now known as metabolic dysfunction-associated steatotic liver disease (MASLD).[4]
[5][6] Inhibition of DGAT1 has been shown to reduce post-meal lipid levels and increase insulin
sensitivity.[5][7] Similarly, DGAT2 inhibition can reduce liver TG content and improve hepatic
steatosis.[8] These application notes provide detailed protocols for in vitro enzymatic assays to
identify and characterize inhibitors of DGAT activity.

Triglyceride Synthesis Pathway

The diagram below illustrates the final step of triglyceride synthesis catalyzed by DGAT1 and
DGAT2.
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Caption: Final step of triglyceride synthesis via DGAT1 and DGAT2.

Experimental Protocols

Several methods can be employed to measure DGAT activity, including radiometric,
fluorescent, and mass spectrometry-based assays.

Protocol 1: Radiometric DGAT1/DGAT2 Assay using
[*4C]-oleoyl-CoA

This is a classic method that measures the incorporation of a radiolabeled fatty acyl-CoA into
triglycerides.

A. Materials and Reagents:

e Enzyme Source: Microsomal preparations from Sf9 cells overexpressing human DGAT1 or
DGAT2, or from tissues like small intestine or adipose tissue.[5]

e Substrates:
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o 1,2-Dioleoyl-sn-glycerol (DOG) (Sigma-Aldrich)
o [**C]-oleoyl-CoA (PerkinElmer or American Radiolabeled Chemicals)[9]

o Unlabeled oleoyl-CoA (Sigma-Aldrich)

Reaction Buffer: 100 mM Tris-HCI (pH 7.4), 25 mM MgClz, 0.625 g/L delipidated BSA.[9]
Quenching Solution: Chloroform/methanol (2:1, v/v).[9]

Phase Separation Solution: 2% Phosphoric acid.[9]

TLC Plate: Silica gel TLC plate (Analtech).[9]

TLC Mobile Phase: Hexane/diethyl ether/acetic acid (80:20:1, v/iv/v).[9]

Scintillation Fluid

. Experimental Procedure:

Prepare Reaction Mixture: For each reaction, prepare a reaction mixture containing 100 mM
Tris-HCI (pH 7.4), 25 mM MgClz, 0.625 g/L delipidated BSA, 200 uM 1,2-dioleoylglycerol,
and 50 uM oleoyl-CoA (spiked with 0.2 uCi [*4C]-oleoyl-CoA).[9]

Inhibitor Incubation: Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control to
the wells of a 96-well plate.

Enzyme Preparation: Thaw the microsomal enzyme preparation on ice. Dilute the enzyme
source in an appropriate buffer (e.g., 250 mM sucrose, 50 mM Tris-HCI, pH 7.4) to a final
concentration of approximately 25-50 g protein per reaction.[10][11]

Initiate Reaction: Add 50 pg of the enzyme preparation to the reaction mixture. For DGAT1
assays, it can be beneficial to pre-incubate the enzyme with a DGAT2 specific inhibitor (like
PF-06424439) to ensure specificity, and vice-versa.[9]

Incubation: Incubate the reaction at 37°C with gentle agitation for 30 minutes. The reaction
time should be within the linear range of product formation.[9][11]
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Stop Reaction: Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v),
followed by 2% phosphoric acid to induce phase separation.[9]

Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Carefully collect the
lower organic phase.[9]

TLC Separation: Dry the collected organic phase under nitrogen, resuspend in a small
volume of chloroform, and spot onto a silica gel TLC plate.[9]

Develop and Visualize: Develop the TLC plate using the hexane/diethyl ether/acetic acid
mobile phase. Visualize the triglyceride bands using a phosphor imager.[9]

Quantification: Scrape the silica gel spots corresponding to the triglyceride product into
scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a
scintillation counter.[12]

Protocol 2: Fluorescent DGAT Assay using NBD-
palmitoyl-CoA

This protocol offers a non-radioactive alternative by using a fluorescently labeled acyl-CoA
substrate.[13]

A. Materials and Reagents:

Enzyme Source: As described in Protocol 1.

Substrates:

o 1,2-Dioleoyl-sn-glycerol (DOG)

o NBD-palmitoyl-CoA (fluorescent acyl-CoA)

Reaction Buffer: 200 mM Tris-HCI (pH 7.6), 20 mM MgClz, 0.625 mg/mL BSA.[13]

Other Reagents: As described in Protocol 1 (excluding radioactive materials).

B. Experimental Procedure:
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o Prepare Master Mix: Prepare a master mix containing 100 mM Tris-HCI (pH 7.6), 20 mM
MgClz, 200 uM DOG, 0.625 mg/ml BSA, and 25 yM NBD-palmitoyl CoA.[13]

e Inhibitor and Enzyme Addition: Add the test inhibitor and enzyme source (20-50 pg protein)
to the master mix in a final reaction volume of 200 pl.[13]

e Incubation: Incubate at 37°C for 10-20 minutes. The reaction should be linear with time up to
20 minutes.[13]

e Reaction Termination and Extraction: Stop the reaction and perform lipid extraction as
described in Protocol 1.

e TLC and Visualization: Separate the extracted lipids by TLC. Scan the plate with a
fluorescence imager to visualize and quantify the fluorescent NBD-triglyceride product
(Excitation = 465 nm; Emission = 535 nm).[13]

Protocol 3: Cell-Based DGAT1 Assay

This assay measures the inhibition of triglyceride synthesis in a cellular context. The HEK293
cell line is suitable as it primarily expresses DGAT1.[12]

A. Materials and Reagents:

Cell Line: HEK293H cells.[12]

Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).

Substrates:

o [*C]-glycerol (1 pCi/mL, Perkin-Elmer).[12]

o Oleic acid complexed to BSA.

Lysis Buffer

Other Reagents: As needed for lipid extraction and TLC (see Protocol 1).

B. Experimental Procedure:
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e Cell Culture: Plate HEK293H cells in a multi-well plate and grow to confluence.

¢ Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for
a designated period.

 Stimulation of TG Synthesis: Add [**C]-glycerol (1 uCi/mL) and 0.3 mM oleic acid/BSA
complex to the cells to stimulate DGAT1 activity and label newly synthesized triglycerides.
[12]

 Incubation: Incubate the cells for 5 hours.[12]

e Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total
lipids using a chloroform/methanol procedure.

¢ Quantification: Separate the lipids by TLC and quantify the amount of radioactivity
incorporated into the triglyceride fraction as described in Protocol 1.[12]

Data Presentation

Quantitative data from DGAT inhibitor assays are typically presented as ICso values, which
represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Example ICso Values of Known DGAT Inhibitors
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Enzyme
Compound Target Assay Type ICso0 Reference
Source
Radiometric Human
T863 DGAT1 15 nM [5]
TLC DGAT1 (Sf9)
Mouse
Radiometric )
T863 DGAT1 Adipose 16 nM [5]
TLC _
Tissue
Radiometric Mouse Small
T863 DGAT1 _ 23 nM [5]
TLC Intestine
PF-04620110 DGAT1 Cell-based HT-29 cells ~39 nM [7]
Human
A-922500 DGAT1 Cell-free Intestinal 17.1 ng/mL [12]
Microsomes
Hexadecyl- DGAT2
DGAT2 LC/MS ~1 pM [14]
CoA membranes
Table 2: Apparent Michaelis-Menten Constants (Km) for DGAT Substrates
Assay
Enzyme Substrate Apparent Km . Reference
Conditions
o Saturation level
DGAT2 Diolein ~25 uM [14]
of oleoyl-CoA
Saturation level
DGAT2 Oleoyl-CoA ~10 pM o [14]
of diolein
o LC/MS-based
DGAT1 Diolein ~50 uM [11]
assay
LC/MS-based
DGAT1 Oleoyl-CoA ~50 pM [11]
assay
Experimental Workflow
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The following diagram outlines a typical high-throughput screening workflow for identifying
DGAT inhibitors.
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Caption: High-throughput screening workflow for DGAT inhibitors.

Data Analysis

Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition
relative to the vehicle (DMSOQO) control using the following formula: % Inhibition = 100 * (1 -
(Signal_Inhibitor / Signal_Vehicle))

Determine ICso: Plot the percent inhibition against the logarithm of the inhibitor
concentration. Fit the data to a four-parameter logistic equation (or variable slope dose-
response curve) using graphing software (e.g., GraphPad Prism) to determine the 1Cso
value.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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